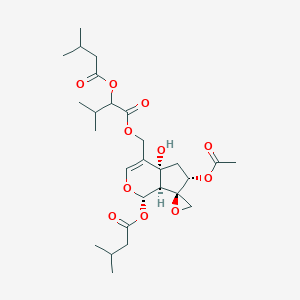
PB-22 3-hydroxyquinoline isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PB-22 is a synthetic cannabinoid that is structurally analogous to the potent aminoalkylindoles like JWH 018. It differs from JWH 018 by having 8-hydroxyquinoline replacing the naphthalene group of JWH 018. PB-22 3-hydroxyquinoline isomer is a structural isomer of PB-22. The physiological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes.
Scientific Research Applications
Analytical Differentiation in Forensic Drug Analysis
The differentiation of synthetic cannabinoids, including PB-22 3-hydroxyquinoline isomers, is critical in forensic drug analysis. A study by Kohyama et al. (2016) focused on the analytical properties of these isomers and reported methods for their mass spectrometric differentiation. This is significant for legal and forensic purposes as minor modifications in the molecular structures of synthetic cannabinoids can produce new analogs not yet regulated by law (Kohyama et al., 2016).
Catalysis in Chemical Reactions
Silylation agents, including 8-hydroxyquinoline, are used in modifying MCM-22 zeolites, which are catalysts for the skeletal isomerization of n-butene. Research by Shang et al. (2008) shows that the acid properties of MCM-22 can be adjusted, improving catalytic performance and selectivity in isomerization reactions (Shang et al., 2008).
Luminescent Materials in Technology
The structure and optical properties of various isomers of 8-hydroxyquinoline derivatives have applications in creating luminescent materials. Research by lle et al. (2002) and Thompson et al. (2004) highlights the use of these materials in organic light-emitting diodes (OLEDs) and other photoluminescent applications (lle et al., 2002), (Thompson et al., 2004).
properties
Molecular Formula |
C23H22N2O2 |
|---|---|
Molecular Weight |
358.4 |
InChI |
InChI=1S/C23H22N2O2/c1-2-3-8-13-25-16-20(19-10-5-7-12-22(19)25)23(26)27-18-14-17-9-4-6-11-21(17)24-15-18/h4-7,9-12,14-16H,2-3,8,13H2,1H3 |
InChI Key |
HEHZKKPXIYMZJA-UHFFFAOYSA-N |
SMILES |
O=C(OC1=CC2=C(C=CC=C2)N=C1)C3=CN(CCCCC)C4=C3C=CC=C4 |
synonyms |
quinolin-3-yl 1-pentyl-1H-indole-3-carboxylate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



